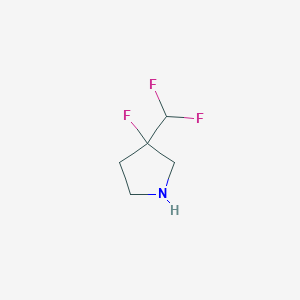
(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs, has been extensively studied . Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives have been widely studied. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Wissenschaftliche Forschungsanwendungen
1. Neuropharmacology and Potential Antidepressant Effects A study by Vacher et al. (1999) explored novel derivatives of 2-pyridinemethylamine as selective and orally active agonists at 5-HT1A receptors. These compounds, including variations of the (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone structure, showed enhanced and long-lasting 5-HT1A agonist activity, indicating potential antidepressant effects (Vacher et al., 1999).
2. Antiproliferative Activity and Structural Analysis Prasad et al. (2018) conducted a study on a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, evaluating its antiproliferative activity. They performed structural characterization using various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).
3. Crystal Structure and Hydrogen Bonding Revathi et al. (2015) focused on the crystal structure of an adduct formed by a compound closely related to this compound. They highlighted the intermolecular hydrogen bonding and its impact on the stability of the molecule (Revathi et al., 2015).
4. Antibacterial and Antifungal Activities Mallesha and Mohana (2014) synthesized a series of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone and evaluated their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial properties against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
5. Radiolabeling and Potential as SPECT Tracers Blanckaert et al. (2007) reported the synthesis and in vivo evaluation of radiolabeled this compound derivatives as potential SPECT tracers for the serotonin 5-HT2A receptor. These studies are crucial for the development of diagnostic tools in neuropharmacology (Blanckaert et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCYGXFUOCADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)


![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)






